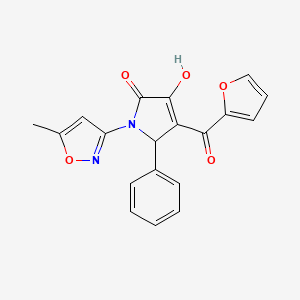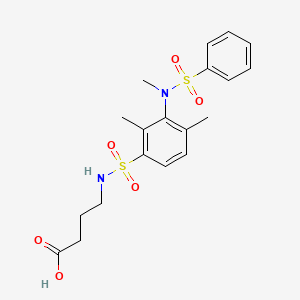
3-Methyl-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,5-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is typically colorless and has a faint, distinctive odor .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2,5-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular weight is 100.14 .Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .Physical And Chemical Properties Analysis
In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Aplicaciones Científicas De Investigación
Antibacterial Activity
1,3,4-Thiadiazole molecules, which are similar to 3-Methyl-1,2,5-thiadiazole, have been synthesized and studied for their antibacterial activity . These molecules have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
DNA Binding
The same 1,3,4-Thiadiazole molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .
Construction of Functional Molecular Materials
1,2,5-Thiadiazole 1,1-dioxides have been used in the construction of functional molecular materials . They have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .
Synthesis of Pharmaceutical Compounds
3-Methyl-1,2,4-thiadiazole-5 has been used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .
Analgesic and Anti-inflammatory Activities
The thiadiazole core is found in a wide range of drugs, including analgesic and anti-inflammatory agents . This suggests that 3-Methyl-1,2,5-thiadiazole could potentially have similar applications.
Agricultural Applications
1,2,3-Thiadiazoles have been claimed to have beneficial agricultural applications . They exhibit wide spectrum biological activities, such as antiviral, herbicidal, antiamoebic, and insecticidal activities .
Mecanismo De Acción
Target of Action
It’s worth noting that thiadiazole derivatives have been found to interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to various changes in the target, potentially affecting its function .
Biochemical Pathways
Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The lipophilicity of thiadiazole derivatives, attributed to the presence of the sulfur atom, may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUMFMHNYNLLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,5-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2762079.png)
![N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2762081.png)

![N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2762083.png)
![5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2762084.png)
![4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine](/img/structure/B2762085.png)
![Ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2762086.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2762087.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2762089.png)


![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2762097.png)